
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex chemical compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features unique structural components, integrating pyrrolidine, isoxazole, and pyrimidine rings, making it a molecule of significant interest in scientific research and industry.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone generally involves multiple synthetic steps that include:
Formation of the pyrimidine ring: This initial step may involve the cyclization of suitable precursors like ethyl and fluorinated derivatives to yield the 6-ethyl-5-fluoropyrimidine moiety.
Integration of the pyrrolidine ring: This step usually involves an amination reaction to incorporate the pyrrolidine ring, often involving pyrrolidine or a suitable protected form.
Attachment of the isoxazole and furan rings: Isoxazole and furan moieties can be synthesized via classic routes such as the cycloaddition reactions or other methods and subsequently linked to the main molecule through appropriate functional groups.
Final assembly: The various components are then coupled under optimized conditions, often employing reagents such as coupling agents (e.g., EDC, DCC) in suitable solvents (e.g., DMF, dichloromethane).
Industrial production methods: For large-scale production, process optimization is critical. The use of continuous flow chemistry, catalysis, and solvent recycling can significantly improve efficiency. Employing cost-effective and sustainable raw materials and reagents is also essential.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation and reduction: This compound may undergo oxidation to yield various oxidized derivatives and reductions for hydrogenation processes.
Substitution: Nucleophilic and electrophilic substitutions are common, potentially altering functional groups within the molecule.
Common reagents and conditions:
Oxidation reagents: KMnO4, PCC, and Jones reagent.
Reduction reagents: LiAlH4, NaBH4, and catalytic hydrogenation conditions.
Substitution conditions: Halogenation with reagents like NBS, NCS, and alkylation or acylation under base or acid catalysis.
Major products formed from these reactions:
Various oxidized, reduced, and substituted derivatives depending on the functional group transformations undertaken.
Scientific Research Applications
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone has broad research applications:
Chemistry: Studied for its unique structural features and reactivity.
Biology: Potentially used in studies involving enzyme inhibition or as a biochemical probe.
Medicine: Investigated for therapeutic potential, particularly in the context of anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Applications include its use as an intermediate in complex organic syntheses and potential roles in material science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction is often mediated through specific binding to active sites or allosteric sites, modulating biological pathways. The precise pathways may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Compared to similar compounds, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is unique due to its specific fluorinated pyrimidine ring, which can enhance binding affinity and metabolic stability. Similar compounds include:
3-(pyrimidin-4-yloxy)pyrrolidine derivatives
5-(furan-2-yl)isoxazole derivatives
6-ethyl-5-fluoropyrimidine derivatives
Each of these has distinct pharmacological profiles but shares some structural or functional features with the compound . The uniqueness of this compound lies in its specific arrangement and the synergistic effects of its functional groups.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-2-12-16(19)17(21-10-20-12)26-11-5-6-23(9-11)18(24)13-8-15(27-22-13)14-4-3-7-25-14/h3-4,7-8,10-11H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEOXPGOJHNUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2728561.png)
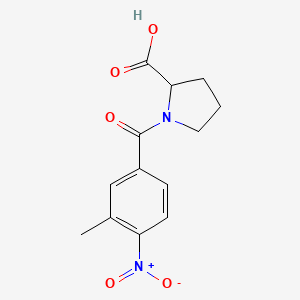
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)
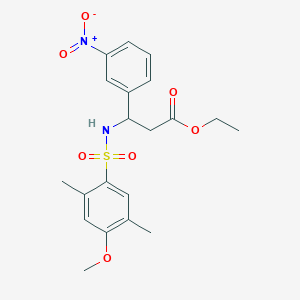
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)
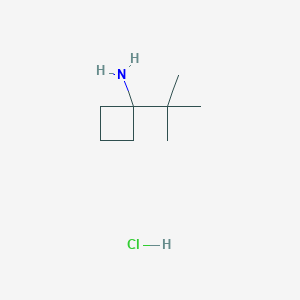
![3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728570.png)
![2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)

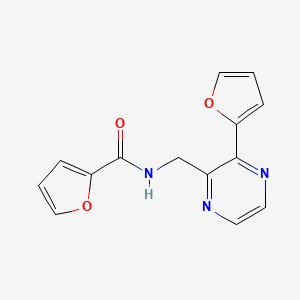
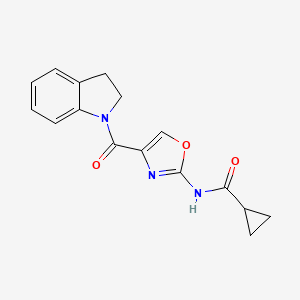

![[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2728583.png)
